molecular formula C9H16NO2+ B12652568 Methscopine CAS No. 79027-55-7

Methscopine

Cat. No.: B12652568
CAS No.: 79027-55-7
M. Wt: 170.23 g/mol
InChI Key: IHDIVGVZYGVCEG-UOYLCJFLSA-N
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Description

Methscopine, also known as N-methylscopine, is a chemical compound with the molecular formula C9H16NO2. It is a derivative of scopine, a tropane alkaloid. This compound is known for its pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methscopine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methscopine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.

Comparison with Similar Compounds

Methscopine is structurally similar to other tropane alkaloids, such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

    Atropine: Unlike this compound, atropine is primarily used as an anticholinergic agent in medicine.

    Scopolamine: Scopolamine is known for its use in treating motion sickness, whereas this compound is more commonly used in research settings.

List of Similar Compounds

  • Atropine
  • Scopolamine
  • Hyoscyamine
  • Cocaine (another tropane alkaloid with stimulant properties)

This compound’s unique pharmacological profile makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

79027-55-7

Molecular Formula

C9H16NO2+

Molecular Weight

170.23 g/mol

IUPAC Name

(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol

InChI

InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+

InChI Key

IHDIVGVZYGVCEG-UOYLCJFLSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)O)C

Origin of Product

United States

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